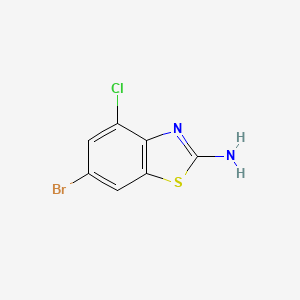

6-Bromo-4-chloro-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-4-chloro-1,3-benzothiazol-2-amine is a compound with the molecular formula C7H4BrClN2S . It has a molecular weight of 263.54 .

Synthesis Analysis

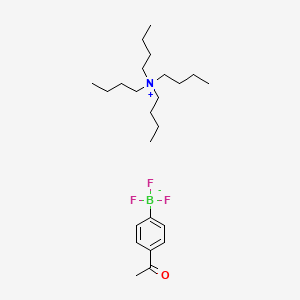

The synthesis of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine can be achieved through various methods. One such method involves the reaction of 2,6-dichlorobenzothiazole with 4-bromoaniline in n-butanol, followed by the slow addition of 4 M HCl in dioxane. The reaction mixture is then heated at 90° C for 18 hours. Another method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine consists of a benzothiazole ring system, which is a bicyclic structure containing a benzene ring fused to a thiazole ring . The compound has a bromine atom attached to the 6th carbon and a chlorine atom attached to the 4th carbon of the benzothiazole ring .Chemical Reactions Analysis

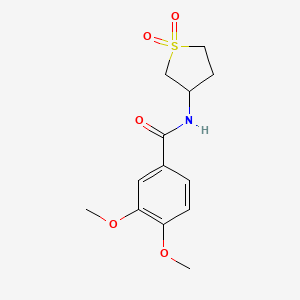

The compound can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole . These derivatives have been found to have significant anti-inflammatory and analgesic activities .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 263.542 Da and a monoisotopic mass of 261.896698 Da .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmacologically active molecules. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties . The presence of the benzothiazole moiety is significant in medicinal chemistry due to its resemblance to the indole system, which is prevalent in many natural products and pharmaceuticals.

Zukünftige Richtungen

The future research directions for 6-Bromo-4-chloro-1,3-benzothiazol-2-amine could involve exploring its potential biological activities. Benzothiazole derivatives have been found to possess a broad spectrum of biological activities, including antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . Therefore, 6-Bromo-4-chloro-1,3-benzothiazol-2-amine could be a promising candidate for further pharmacological studies.

Wirkmechanismus

Target of Action

6-Bromo-4-chloro-1,3-benzothiazol-2-amine is a derivative of 2-aminobenzothiazole . Benzothiazoles (BTAs) are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity .

Mode of Action

It is known that benzothiazole derivatives have become especially relevant in modern research and development in medicinal chemistry and pharmacology . They exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Biochemical Pathways

Benzothiazole derivatives are known to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway .

Result of Action

Benzothiazole derivatives are known to have significant anti-inflammatory and analgesic activities . They also exhibit low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Action Environment

It is known that the synthesis of benzothiazole derivatives can be carried out in the context of green synthesis, which considers the environmental impact .

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCPJYFTOWXQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-1,3-benzothiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)

![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)

![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)

![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)